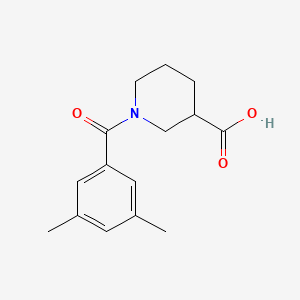

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

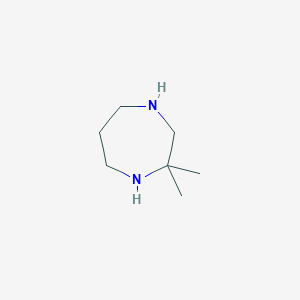

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 926255-10-9 . It has a molecular weight of 261.32 and is typically stored at room temperature . It is usually available in powder form .

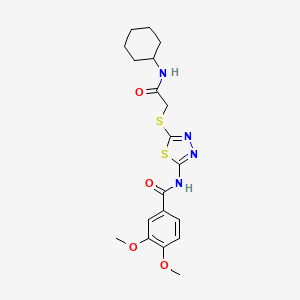

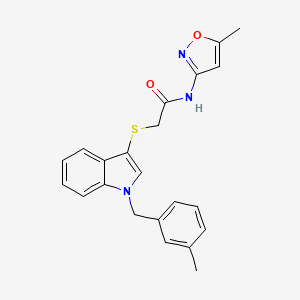

Molecular Structure Analysis

The molecular structure of 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid can be represented by the Inchi Code: 1S/C15H19NO3/c1-10-6-11(2)8-13(7-10)14(17)16-5-3-4-12(9-16)15(18)19/h6-8,12H,3-5,9H2,1-2H3, (H,18,19) .Physical And Chemical Properties Analysis

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid is a powder at room temperature . The compound has a molecular weight of 261.32 .Scientific Research Applications

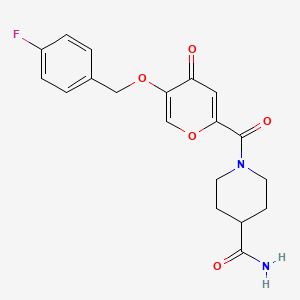

Heterocyclic Compound Synthesis

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid plays a role in the synthesis of novel heterocyclic compounds, which are crucial in pharmaceutical research and development. For instance, it's involved in the creation of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, used as achiral and chiral building blocks in heterocyclic amino acids synthesis. These compounds are essential for drug design due to their potential biological activities (Matulevičiūtė et al., 2021).

Anticancer Agent Development

The compound has implications in cancer treatment research, particularly as part of the structure of Aurora kinase inhibitors. These inhibitors play a significant role in controlling cell division, and their modulation can be vital in cancer therapy strategies (ロバート ヘンリー,ジェームズ, 2006).

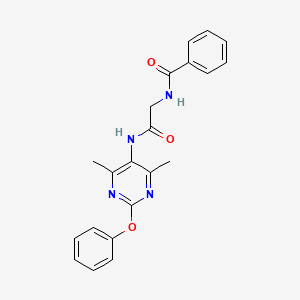

Organic Synthesis and Chemical Reactions

In organic chemistry, 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid is involved in various synthetic processes and reactions. For example, it participates in reactions leading to the formation of isoxazolino-pyridinium cations and their derivatives, which have applications in the development of novel organic compounds with potential pharmaceutical applications (Eisenthal et al., 1967).

Sulphur-Nitrogen Heterocycle Synthesis

The compound is also used in the synthesis of sulphur–nitrogen heterocycles, showcasing its versatility in creating a wide range of chemical structures. These heterocycles are essential in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique properties and biological activities (Bryce, 1984).

Enzyme Inhibition Studies

It serves as a scaffold in the design of enzyme inhibitors, such as butyrylcholinesterase inhibitors. These inhibitors are crucial in researching treatments for diseases like Alzheimer's, where enzyme regulation can play a therapeutic role (Khalid et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1-(3,5-dimethylbenzoyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10-6-11(2)8-13(7-10)14(17)16-5-3-4-12(9-16)15(18)19/h6-8,12H,3-5,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLNQZUVLMNZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)

![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)

![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2843116.png)

![4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester](/img/structure/B2843119.png)

![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)